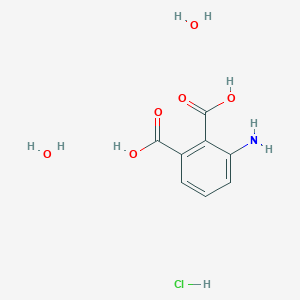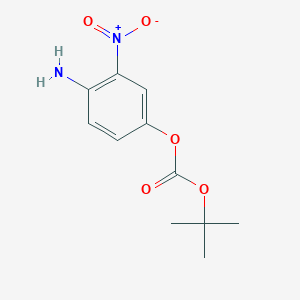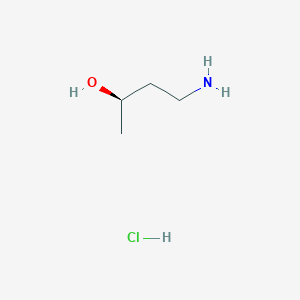
3-Aminophthalic Acid Hydrochloride Dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminophthalic Acid Hydrochloride Dihydrate is a chemical compound with the molecular formula C8H8ClNO4·2H2O. It is a derivative of phthalic acid and is commonly used in various scientific research applications. This compound is known for its role in the preparation of local anesthetics and other chemical intermediates .
Aplicaciones Científicas De Investigación
3-Aminophthalic Acid Hydrochloride Dihydrate is used in a wide range of scientific research applications, including:
Chemistry: As a reactant in the synthesis of local anesthetics and other chemical intermediates.
Biology: Used in the study of enzyme reactions and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
3-Aminophthalic Acid Hydrochloride Dihydrate is marked with the GHS07 pictogram, indicating that it is harmful . It may cause skin and eye irritation . Inhalation may cause respiratory tract irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate typically involves the reduction of 3-nitrophthalic acid. One common method includes the following steps :
Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent such as normal hexane.
Nitrogen Displacement: Replace the air in the reactor with nitrogen to create an inert atmosphere.
Hydrogenation Reaction: Add a catalyst such as skeleton nickel and introduce hydrogen gas to reduce the nitro group to an amino group.
Complexation Reaction: Cool the reaction mixture and add concentrated hydrochloric acid to form the hydrochloride salt.
Centrifugal Drying: Centrifuge the product and dry it under vacuum to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminophthalic Acid Hydrochloride Dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrophthalic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and catalysts such as iron.
Reduction: Hydrogen gas and catalysts like skeleton nickel or hydrazine hydrate are used.
Substitution: Various reagents can be used depending on the desired product, such as acyl chlorides for acylation reactions.
Major Products Formed
3-Nitrophthalic Acid: Formed by oxidation.
3-Aminophthalic Acid: Formed by reduction.
Various Derivatives: Formed by substitution reactions.
Mecanismo De Acción
The mechanism of action of 3-Aminophthalic Acid Hydrochloride Dihydrate involves its ability to participate in various chemical reactions due to the presence of the amino and carboxyl groups. These functional groups allow it to form hydrogen bonds and interact with other molecules, making it a versatile intermediate in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrophthalic Acid: A precursor in the synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate.
Phthalic Acid: The parent compound from which this compound is derived.
Luminol: A compound that also contains an amino group and is used in chemiluminescence reactions.
Uniqueness
This compound is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its stability and ease of synthesis make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
3-aminophthalic acid;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGXHHKKTRKNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)







![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)



